Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6-bromo-4-hydroxyquinoline with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with cellular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it may interfere with cell division by binding to tubulin, a protein involved in microtubule formation .
Comparison with Similar Compounds
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the bromine atom, which may result in different biological activities.
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains additional functional groups that may enhance its activity in certain applications
Properties
IUPAC Name |
ethyl 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-7-9(15)5-6-12(10)16/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMJLCCCQQWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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